molecular formula C4H5BrN2 B3225190 4-(bromomethyl)-1H-pyrazole CAS No. 1246311-85-2

4-(bromomethyl)-1H-pyrazole

Cat. No.: B3225190
CAS No.: 1246311-85-2
M. Wt: 161 g/mol
InChI Key: JHJBLQAEVUCPOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(bromomethyl)-1H-pyrazole involves specific reactions and reagents. One common method is the bromination of benzoic acid derivatives. For instance, 4-bromomethylbenzoic acid can serve as an intermediate in the synthesis of this compound .

Scientific Research Applications

Catalytic Activity in Cross-Coupling Reactions

4-(bromomethyl)-1H-pyrazole has been utilized in synthesizing bulky bis(pyrazolyl)palladium complexes, which act as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. These reactions are crucial in creating biphenyl compounds, with various substituents on the pyrazole ring fine-tuning the electrophilic and steric properties of the metal complexes (Ocansey et al., 2018).

Structural and Tautomerism Studies

Research has also focused on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Studies using multinuclear magnetic resonance spectroscopy and X-ray crystallography have explored the tautomerism in solid state and in solution of these compounds, revealing insights into their molecular behaviors and properties (Trofimenko et al., 2007).

Synthesis of Organic Intermediates

The compound has been employed in synthesizing organic intermediates like 4H-Pyran-4-one derivatives. These intermediates have notable biological properties and are valuable in the development of fungicides, herbicides, and treatments for hypersensitivity conditions (Shahrisa et al., 2000).

Development of Ligands and Complexes

It's also used in creating ligands and complexes for various applications. For example, reaction of 4-bromomethyl-1H-pyrazole with different compounds yields new ligands that have been used to develop complexes with palladium and platinum. These complexes have potential applications in various chemical processes (Tovee et al., 2010).

Use in Fluorescence Immunoassay

In the field of biochemistry, this compound has been used to prepare bifunctional chelate intermediates for time-resolved fluorescence immunoassays. These intermediates are crucial for improving the sensitivity and specificity of immunoassays, which are essential tools in diagnostic medicine and biological research (Pang Li-hua, 2009).

Pharmaceutical Research

The compound has also been instrumental in synthesizing various pyrazole derivatives, which show potential for pharmaceutical applications. Some derivatives have exhibited significant anticancer activities against a range of human cancer cell lines, marking them as promising candidates for drug development (Srour et al., 2018).

Properties

IUPAC Name

4-(bromomethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJBLQAEVUCPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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